(1H-indol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
The compound “(1H-indol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone” features a hybrid structure combining indole, benzothiazole, and piperazine moieties. The indol-3-yl group is connected via a methanone bridge to a piperazine ring, which is further linked to a benzo[d]thiazole scaffold substituted with a methylthio (-SMe) group at the 6-position. This structure is designed to leverage the pharmacological relevance of benzothiazoles (known for anticancer and antimicrobial activity) and indoles (associated with CNS modulation and kinase inhibition) .
Properties
IUPAC Name |
1H-indol-3-yl-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS2/c1-27-14-6-7-18-19(12-14)28-21(23-18)25-10-8-24(9-11-25)20(26)16-13-22-17-5-3-2-4-15(16)17/h2-7,12-13,22H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLKCBSFTBHOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and benzo[d]thiazole derivatives. These intermediates are then coupled using appropriate reagents under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up, ensuring the use of cost-effective reagents and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the indole or thioether groups to their corresponding oxides.
Reduction: : Reducing the nitro groups or other oxidized functionalities.
Substitution: : Replacing functional groups on the indole or piperazine rings.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or chromium(VI) compounds.
Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Utilizing nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as various substituted analogs.
Scientific Research Applications
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. Similar indole derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
In a study involving indole derivatives, one compound demonstrated an IC50 value of 2.5 µg/mL against A549 lung cancer cells, indicating strong cytotoxicity. The mechanism involved apoptosis induction and cell cycle arrest, suggesting potential for similar efficacy in our compound due to structural similarities.
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Indole derivatives, including this one, have shown activity against both Gram-positive and Gram-negative bacteria.
Findings:
In vitro assays revealed that compounds with similar structures inhibited the growth of Escherichia coli and Staphylococcus aureus , indicating potential antibacterial properties for our compound.
Anti-inflammatory Activity
The ability of this compound to inhibit cyclooxygenase (COX) enzymes positions it as a candidate for anti-inflammatory drug development. The piperazine moiety enhances binding affinity to these enzymes.
Mechanism of Action:
Interaction with COX enzymes leads to reduced prostaglandin synthesis, crucial for mediating inflammatory responses.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | IC50 = 2.5 µg/mL | |
| Antibacterial | Active against E. coli and S. aureus | |
| Anti-inflammatory | COX inhibition |
Structure-Activity Relationship (SAR)
Studies on related compounds suggest that modifications in structure significantly influence biological activity. For instance:
- Introduction of electron-donating groups on the benzothiazole ring enhances cytotoxicity.
- Specific substitutions on the piperazine ring are essential for maintaining antibacterial efficacy.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways and targets would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to structurally related derivatives with variations in substituents, linkers, or heterocyclic cores. Key examples include:
Research Findings and Implications
- Structure-Activity Relationships (SAR): Indole Position: Indol-3-yl (target) vs. indol-2-yl () alters electronic density, impacting receptor binding . Benzothiazole Substituents: -SMe (target) vs. -OPr-piperazine (4g) balances lipophilicity and solubility . Linker Flexibility: Rigid methanone bridge (target) vs. propoxy linkers (4g) may restrict conformational freedom, affecting potency .
Thermodynamic Stability : High melting points in sulfonyl-piperazine derivatives (e.g., 9ed, >350°C) suggest the target compound’s stability could be intermediate due to -SMe .
Biological Activity
The compound (1H-indol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone, often referred to as a piperazine derivative, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H20N4OS
- Molecular Weight : 408.538 g/mol
The structure features an indole moiety linked to a piperazine ring, which is substituted with a benzo[d]thiazole group containing a methylthio substituent. This unique configuration is believed to contribute to its diverse biological activities.
The biological activity of this compound primarily stems from its interaction with various molecular targets involved in signaling pathways. The piperazine and thiazole components are known to modulate receptor activities and enzyme functions, particularly in the context of cancer and inflammation.
Target Interactions
- ALK5 Inhibition : Similar compounds have shown potent inhibition of the ALK5 receptor, which is involved in TGF-β signaling pathways. Inhibition of this pathway can lead to reduced fibrosis and improved outcomes in certain cancers .
- Antitumor Activity : The compound's structural similarities with other known antitumor agents suggest potential efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Biological Activities
The following sections summarize the key biological activities associated with this compound based on recent studies.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines, including:
- HCT-116
- PC-3
- SNB-19
In vitro assays have demonstrated that these compounds can inhibit cell proliferation effectively, with IC50 values often in the micromolar range .
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances this activity, making it a candidate for further investigation in antimicrobial drug development .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays. Compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines and mediators in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
- In Vitro Cytotoxicity Studies : A series of piperazine derivatives were tested for their cytotoxic effects using the MTT assay. Results indicated that modifications to the thiazole ring significantly enhance cytotoxicity against cancer cells .
- Animal Models : In vivo studies using mouse models have demonstrated that topical application of related compounds significantly reduces tumor growth and inflammation markers compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
